molecular formula C9H12O8 B13426114 (R,R)-Tartaric Acid Monomethyl Ester Diacetate

(R,R)-Tartaric Acid Monomethyl Ester Diacetate

Cat. No.: B13426114
M. Wt: 248.19 g/mol
InChI Key: GVCSACPSWHMFIU-RNFRBKRXSA-N
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Description

(R,R)-Tartaric Acid Monomethyl Ester Diacetate is a chiral compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. The (R,R) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Tartaric Acid Monomethyl Ester Diacetate typically involves the esterification of tartaric acid. One common method is the monohydrolysis of dicarboxylic esters, which can be achieved through silanolysis at elevated temperatures on a silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions to yield the desired monoester.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification processes. These processes may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Tartaric Acid Monomethyl Ester Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Tartaric acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(R,R)-Tartaric Acid Monomethyl Ester Diacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (R,R)-Tartaric Acid Monomethyl Ester Diacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, reduction, or substitution reactions, depending on the conditions and reagents used. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new products .

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Tartaric Acid Monomethyl Ester Diacetate: The enantiomer of (R,R)-Tartaric Acid Monomethyl Ester Diacetate, with different stereochemistry.

    Methyl Tartarate: Another ester of tartaric acid, but with different functional groups.

    Ethyl Tartarate: Similar to methyl tartarate but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C9H12O8

Molecular Weight

248.19 g/mol

IUPAC Name

(2R,3R)-2,3-diacetyloxy-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C9H12O8/c1-4(10)16-6(8(12)13)7(9(14)15-3)17-5(2)11/h6-7H,1-3H3,(H,12,13)/t6-,7-/m1/s1

InChI Key

GVCSACPSWHMFIU-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)O

Origin of Product

United States

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